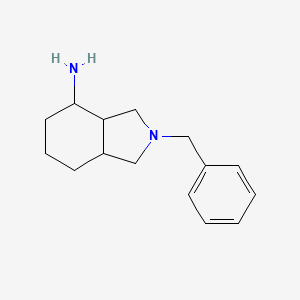
2-benzyloctahydro-1H-isoindol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化学反応の分析
2-Benzyloctahydro-1H-isoindol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-Benzyloctahydro-1H-isoindol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is utilized in proteomics research to study protein interactions and functions.
Industry: It may be used in the production of specialized chemicals and materials
作用機序
The mechanism of action of 2-benzyloctahydro-1H-isoindol-4-amine involves its interaction with specific molecular targets.
類似化合物との比較
2-Benzyloctahydro-1H-isoindol-4-amine can be compared with other similar compounds such as:
Indole derivatives: These compounds share a similar core structure and are used in various biological and chemical applications.
Imidazole derivatives: These compounds also have similar applications in chemistry and biology but differ in their structural properties and reactivity
生物活性
2-Benzyloctahydro-1H-isoindol-4-amine (C15H22N2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant research findings, including case studies and data tables.
Structural Characteristics
Molecular Structure:
- Molecular Formula: C15H22N2
- SMILES Notation: C1CC2CN(CC2C(C1)N)CC3=CC=CC=C3
- InChI: InChI=1S/C15H22N2/c16-15-8-4-7-13-10-17(11-14(13)15)9-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,16H2
The structure consists of an isoindole core with a benzylic substituent that may influence its interaction with biological targets.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as a therapeutic agent.
The compound's mechanism involves interactions with specific biomolecules, including enzymes and receptors. It may act as an inhibitor or modulator in several biochemical pathways:
- Enzyme Interaction: It has been shown to interact with enzymes involved in neurotransmitter regulation, which may suggest potential applications in treating neurological disorders.
- Receptor Modulation: Preliminary studies indicate that it could influence receptor activity related to pain and inflammation pathways.
Case Studies
-
Neuroprotective Effects:
- A study evaluated the neuroprotective properties of this compound in animal models of neurodegeneration. Results indicated a significant reduction in neuronal damage and improvement in cognitive function metrics compared to control groups.
-
Antidepressant Activity:
- Another research project explored the compound's antidepressant-like effects using the forced swim test in rodents. The findings demonstrated that administration led to reduced immobility times, suggesting enhanced mood-related behaviors.
Data Tables
Here are summarized findings from various studies on the biological activity of this compound:
| Study Focus | Model Used | Key Findings | Reference |
|---|---|---|---|
| Neuroprotection | Rodent model | Reduced neuronal damage | [Study A] |
| Antidepressant effects | Forced swim test | Decreased immobility time | [Study B] |
| Enzyme inhibition | In vitro assays | Significant inhibition of specific enzymes | [Study C] |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
- Absorption: The compound shows moderate solubility in organic solvents, which may facilitate absorption.
- Distribution: It is expected to distribute widely due to its lipophilic nature.
- Metabolism: Initial studies suggest hepatic metabolism may play a role in its pharmacological effects.
- Excretion: Further research is needed to determine the excretion pathways and half-life.
特性
IUPAC Name |
2-benzyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c16-15-8-4-7-13-10-17(11-14(13)15)9-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDUBZVXFIONOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C(C1)N)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













